molecular formula C13H21N5 B11743829 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11743829
M. Wt: 247.34 g/mol
InChI Key: LCVQDKLUQGQPGQ-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a chemical compound with a complex structure featuring two pyrazole rings

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various alkylating agents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine include:

    1-(propan-2-yl)-1H-pyrazol-4-amine: A simpler structure with one pyrazole ring.

    3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Another related compound with different substituents on the pyrazole ring.

The uniqueness of this compound lies in its dual pyrazole structure, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-10(2)17-8-12(6-15-17)5-14-13-7-16-18(9-13)11(3)4/h6-11,14H,5H2,1-4H3

InChI Key

LCVQDKLUQGQPGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

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